molecular formula C13H9BrN2 B7808483 4-[(4-Bromophenyl)amino]benzonitrile

4-[(4-Bromophenyl)amino]benzonitrile

Cat. No.: B7808483
M. Wt: 273.13 g/mol
InChI Key: NAXPPBLRNJJVKN-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)amino]benzonitrile is an organic compound characterized by a bromophenyl group attached to an amino group on a benzonitrile backbone

Synthetic Routes and Reaction Conditions:

  • Bromination and Amination: The compound can be synthesized by first brominating benzene to produce 4-bromobenzene, followed by amination to introduce the amino group.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where 4-bromophenyl boronic acid is reacted with an amine under palladium catalysis.

Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Benzonitriles: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions. Medicine: Industry: Utilized in material science for the creation of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

  • 4-Bromobiphenyl: Similar in structure but lacks the amino group.

  • 4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the cyano group.

Uniqueness: The presence of both the bromophenyl and cyano groups in 4-[(4-Bromophenyl)amino]benzonitrile gives it distinct chemical properties compared to similar compounds, making it valuable in specific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(4-bromoanilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPPBLRNJJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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